molecular formula C9H19N3O B7918708 N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918708
M. Wt: 185.27 g/mol
InChI Key: YYCCNUIYJJPHND-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with acetic anhydride in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 6-8 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in modulating biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide can be compared with other piperidine derivatives, such as:

    N-[(S)-1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide: This compound has a similar structure but differs in the position of the amino group, which may result in different biological activities.

    N-[(S)-1-(2-Amino-ethyl)-piperidin-2-yl]-acetamide: Another similar compound with the amino group at a different position, leading to variations in its chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCCNUIYJJPHND-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.